molecular formula C12H16BrN5S B15192342 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-, monohydrobromide CAS No. 103291-26-5

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-, monohydrobromide

Cat. No.: B15192342
CAS No.: 103291-26-5
M. Wt: 342.26 g/mol
InChI Key: HRVUQHSJKGPNLT-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-, monohydrobromide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrimido-benzothiazines, which are characterized by a fused ring system containing nitrogen and sulfur atoms.

Preparation Methods

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-, monohydrobromide involves multiple steps, including the formation of the pyrimido-benzothiazine core and subsequent functionalization. The synthetic route typically starts with the condensation of appropriate precursors under controlled conditions to form the core structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-, monohydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or material science. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Compared to other pyrimido-benzothiazines, 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-, monohydrobromide stands out due to its specific functional groups and structural features. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

103291-26-5

Molecular Formula

C12H16BrN5S

Molecular Weight

342.26 g/mol

IUPAC Name

7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C12H15N5S.BrH/c1-12(2)3-6(13)9-7(4-12)17-8-10(14)15-5-16-11(8)18-9;/h5H,3-4,13H2,1-2H3,(H2,14,15,16);1H

InChI Key

HRVUQHSJKGPNLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C2C(=NC3=C(N=CN=C3S2)N)C1)N)C.Br

Origin of Product

United States

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